molecular formula C20H21N5O3 B2689779 6-Benzyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione CAS No. 876670-79-0

6-Benzyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2689779
CAS RN: 876670-79-0
M. Wt: 379.42
InChI Key: DOSWYBHVQIPQCE-UHFFFAOYSA-N
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Description

6-Benzyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione is a purine derivative that has gained significant attention in the field of medicinal chemistry. The compound has shown promising results in various scientific research applications, particularly in the treatment of cancer and other diseases.

Scientific Research Applications

  • Synthesis and Properties of Mesoionic Compounds : Mesoionic compounds related to purine-2,8-dione, including imidazo[1,2-c]-pyrimidine-2,7-diones, have been synthesized and studied for their properties, including hydrolytic ring-opening reactions and 1,3-dipolar cycloaddition reactions (Coburn & Taylor, 1982).

  • Antagonistic Activity on Adenosine Receptor and Monoamine Oxidase B : Studies on N9-Benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones have shown dual-target-directed ligand activity, combining antagonistic activity on A2A adenosine receptors with monoamine oxidase B inhibition. This research is significant for developing potential treatments for neurodegenerative diseases (Załuski et al., 2019).

  • Affinity for Serotoninergic and Dopaminergic Receptors : Arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have been synthesized and tested for their affinity towards various receptors, including serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. This research is essential for understanding the potential antidepressant and anxiolytic-like activities of these compounds (Zagórska et al., 2015).

  • Potent and Selective Human A3 Adenosine Receptor Antagonists : Certain derivatives, such as 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, have been identified as potent and selective antagonists of the A3 adenosine receptors, which is significant in the context of receptor-specific drug development (Baraldi et al., 2005).

properties

IUPAC Name

6-benzyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-12-10-24-16-17(21-19(24)23(12)11-15-8-6-5-7-9-15)22(4)20(28)25(18(16)27)13(2)14(3)26/h5-10,13H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSWYBHVQIPQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)C(C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-benzyl-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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